4-chloro-N-methyl-2-(trifluoromethyl)anilinehydrochloride
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Overview
Description
4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to an aniline ring, with the addition of a hydrochloride group. Its molecular formula is C8H8ClF3N2, and it is often used in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-(trifluoromethyl)aniline, is nitrated to introduce a nitro group.
Methylation: The amino group is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methyl group and hydrochloride addition.
4-(trifluoromethyl)aniline: Lacks both the chloro and methyl groups.
2-chloro-4-(trifluoromethyl)aniline: Different positioning of the chloro and trifluoromethyl groups.
Uniqueness
4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of all three functional groups (chloro, methyl, and trifluoromethyl) along with the hydrochloride addition. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H8Cl2F3N |
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Molecular Weight |
246.05 g/mol |
IUPAC Name |
4-chloro-N-methyl-2-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H |
InChI Key |
PTIQOGYZHIKBIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
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